
Fuc(a1-2)Gal(b1-4)keto-Fru
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fuc(a1-2)Gal(b1-4)keto-Fru is a complex carbohydrate structure, also known as a glycan. It consists of fucose (Fuc) linked to galactose (Gal) and fructose (Fru) through specific glycosidic bonds. This compound is part of a larger family of glycans that play crucial roles in various biological processes, including cell-cell recognition, signaling, and immune response.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fuc(a1-2)Gal(b1-4)keto-Fru can be achieved through chemoenzymatic methods. One approach involves the use of glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. For example, fucosyltransferase can be used to attach fucose to galactose, followed by the addition of fructose using fructosyltransferase .
Industrial Production Methods
Industrial production of such complex glycans often involves microbial fermentation processes. Genetically engineered bacteria or yeast can be used to produce the desired glycan structures. These microorganisms are cultured in bioreactors under controlled conditions, and the glycans are subsequently purified from the culture medium .
Analyse Chemischer Reaktionen
Types of Reactions
Fuc(a1-2)Gal(b1-4)keto-Fru can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form aldehydes or carboxylic acids.
Reduction: The keto group in fructose can be reduced to form an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as amino or acetyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acylating agents like acetic anhydride for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the glycan structure .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of uronic acids, while reduction of the keto group can yield sugar alcohols .
Wissenschaftliche Forschungsanwendungen
Fuc(a1-2)Gal(b1-4)keto-Fru has numerous applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates.
Biology: It plays a role in cell-cell recognition and signaling, making it a valuable tool for studying cellular interactions.
Medicine: It is involved in the development of glycan-based therapeutics and diagnostics, particularly in the context of cancer and infectious diseases.
Industry: It is used in the production of glycoproteins and other glycan-containing biomolecules for various industrial applications
Wirkmechanismus
The biological effects of Fuc(a1-2)Gal(b1-4)keto-Fru are mediated through its interactions with specific proteins, such as lectins. Lectins are carbohydrate-binding proteins that recognize and bind to specific glycan structures. This binding can trigger various cellular responses, including signal transduction, immune activation, and cell adhesion. The molecular targets and pathways involved in these processes are still being investigated, but they are known to play critical roles in health and disease .
Vergleich Mit ähnlichen Verbindungen
Fuc(a1-2)Gal(b1-4)keto-Fru is part of a larger family of fucosylated glycans, which include compounds like Lewis b and Lewis y antigens. These glycans share similar structural motifs but differ in the specific linkages and additional sugar moieties present. The uniqueness of this compound lies in its specific glycosidic bonds and the presence of the keto group in fructose, which can influence its biological activity and interactions with proteins .
Similar Compounds
Lewis b antigen: Fuc(a1-2)Gal(b1-3)[Fuc(a1-4)]GlcNAc
Lewis y antigen: Fuc(a1-2)Gal(b1-4)[Fuc(a1-3)]GlcNAc
Sialyl-Lewis x: Sia(a2-3)Gal(b1-4)[Fuc(a1-3)]GlcNAc
These compounds share structural similarities with this compound but have distinct biological roles and applications .
Eigenschaften
Molekularformel |
C18H32O15 |
|---|---|
Molekulargewicht |
488.4 g/mol |
IUPAC-Name |
(3S,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C18H32O15/c1-5-9(24)12(27)14(29)17(30-5)33-16-13(28)11(26)8(4-21)31-18(16)32-15(7(23)3-20)10(25)6(22)2-19/h5,7-21,23-29H,2-4H2,1H3/t5-,7+,8+,9+,10+,11-,12+,13-,14-,15+,16+,17-,18-/m0/s1 |
InChI-Schlüssel |
CZDSVDORQFTVAC-ZYWWVWFBSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(=O)CO)O)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


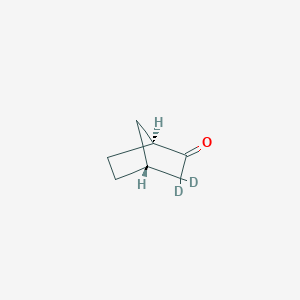
![(Z)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B15292794.png)
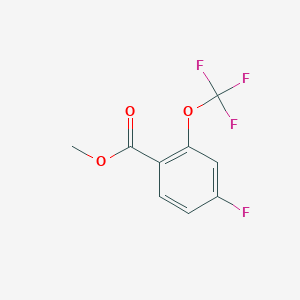
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292808.png)
![2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose](/img/structure/B15292813.png)

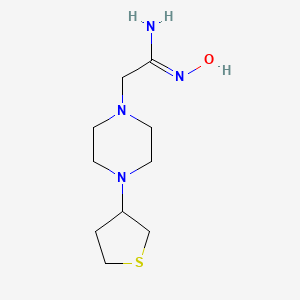
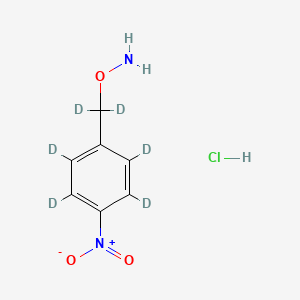
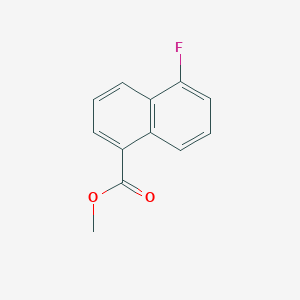
![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/structure/B15292831.png)

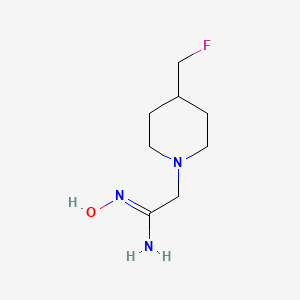
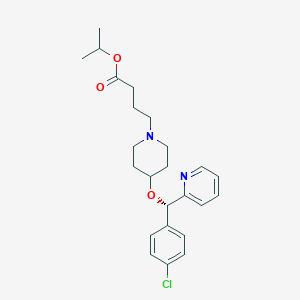
![methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15292868.png)
